Cas no 5330-98-3 (2-Chloro-3-nitrothiophene)

2-Chloro-3-nitrothiophene 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-nitrothiophene
- Thiophene,2-chloro-3-nitro-
- NSC 2546
- Thiophene, 2-chloro-3-nitro-
- 2-CHLORO-3-NITRO-THIOPHENE
- NSC2546
- PubChem5466
- OFPRGOSJWUNETN-UHFFFAOYSA-N
- SBB066507
- VT20125
- RP02325
- Y9358
- ST24022125
- ST51041505
- SB67120
- CS-W004506
- J-508682
- A7757
- SY045451
- FT-0611734
- EN300-100255
- SCHEMBL1306343
- DS-11713
- AKOS000280436
- AMY26994
- NSC-2546
- DTXSID40277491
- MFCD00052159
- F14654
- TAR6TBY26A
- 5330-98-3
- DB-017738
-
- MDL: MFCD00052159
- インチ: 1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
- InChIKey: OFPRGOSJWUNETN-UHFFFAOYSA-N
- SMILES: ClC1=C(C([H])=C([H])S1)[N+](=O)[O-]
計算された属性
- 精确分子量: 162.94900
- 同位素质量: 162.949
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 2.4
- トポロジー分子極性表面積: 74.1
じっけんとくせい
- 密度みつど: 1.592±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 49-50 ºC
- Boiling Point: 253.5±20.0 ºC (760 Torr),
- フラッシュポイント: 107.1±21.8 ºC,
- Refractive Index: 1.526
- Solubility: 極微溶性(0.28 g/l)(25ºC)、
- PSA: 74.06000
- LogP: 2.83290
2-Chloro-3-nitrothiophene Security Information
2-Chloro-3-nitrothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-3-nitrothiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A163788-250mg |
2-Chloro-3-nitrothiophene |
5330-98-3 | 95% | 250mg |
$18.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053503-25g |
2-Chloro-3-nitrothiophene |
5330-98-3 | 98% | 25g |
¥4903.00 | 2024-05-10 | |
Oakwood | 005876-1g |
2-Chloro-3-nitrothiophene |
5330-98-3 | 97% | 1g |
$90.00 | 2024-07-19 | |
Enamine | EN300-100255-5.0g |
2-chloro-3-nitrothiophene |
5330-98-3 | 95% | 5g |
$181.0 | 2023-06-10 | |
Ambeed | A163788-5g |
2-Chloro-3-nitrothiophene |
5330-98-3 | 95% | 5g |
$160.0 | 2025-02-25 | |
Apollo Scientific | OR4235-500mg |
2-Chloro-3-nitrothiophene |
5330-98-3 | 98% | 500mg |
£44.00 | 2022-10-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ743-20g |
2-Chloro-3-nitrothiophene |
5330-98-3 | 95+% | 20g |
3988.0CNY | 2021-08-05 | |
Chemenu | CM199374-25g |
2-Chloro-3-nitrothiophene |
5330-98-3 | 95% | 25g |
$813 | 2021-08-05 | |
Ambeed | A163788-10g |
2-Chloro-3-nitrothiophene |
5330-98-3 | 95% | 10g |
$282.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ743-200mg |
2-Chloro-3-nitrothiophene |
5330-98-3 | 95+% | 200mg |
146.0CNY | 2021-08-05 |
2-Chloro-3-nitrothiophene 関連文献
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1. Carbon–carbon bond formation via thermal intermolecular hydrogen atom transfer: two serendipitous heterocyclic examplesRichard J. Hamlyn,Richard H. Jones,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 2000 1811
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2. Linear free energy relationships in the thiophene series. Part 3. A kinetic study of chlorine-isotopic exchange between lithium chloride and some 2-chloro-3-nitro-5-X-thiophenesMamdouth Attia,Dilip Davé,Peter H. Gore,Apollos O. O. Ikejiani,Donald F. C. Morris,Eric L. Short,Giovanni Consiglio,Domenico Spinelli,Vincenzo Frenna J. Chem. Soc. Perkin Trans. 2 1984 1637
2-Chloro-3-nitrothiopheneに関する追加情報
2-Chloro-3-Nitrothiophene
2-Chloro-3-nitrothiophene (CAS No. 5330-98-3) is a heterocyclic compound with a thiophene ring substituted by a chlorine atom at position 2 and a nitro group at position 3. This compound belongs to the class of halogenated aromatic compounds and has been extensively studied for its unique chemical properties and potential applications in various fields. The molecular formula of 2-chloro-3-nitrothiophene is C4H2ClNOS, with a molecular weight of 161.56 g/mol. Its structure consists of a five-membered ring containing sulfur, which imparts distinctive electronic and reactivity characteristics to the molecule.
The synthesis of 2-chloro-3-nitrothiophene typically involves multi-step reactions, often starting from thiophene derivatives. One common approach is the nitration of 2-chlorothiophene using mixed acid (HNO3/H2SO4) under controlled conditions. This reaction introduces the nitro group at the 3-position, resulting in the desired product. The reaction mechanism involves electrophilic substitution, where the nitronium ion acts as the electrophile. The presence of the chlorine substituent at position 2 plays a significant role in directing the nitration to occur at position 3 due to its electron-withdrawing nature.
Recent studies have explored the reactivity and functionalization of 2-chloro-3-nitrothiophene in various chemical transformations. For instance, researchers have investigated its use as an intermediate in the synthesis of advanced materials, such as conjugated polymers and coordination complexes. The compound's ability to undergo nucleophilic aromatic substitution reactions has been exploited to introduce diverse functional groups, enhancing its versatility in material science applications.
In terms of physical properties, 2-chloro-3-nitrothiophene is a crystalline solid with a melting point of approximately 150°C. Its solubility in common organic solvents like dichloromethane and DMF is moderate, making it suitable for solution-based reactions. The compound exhibits strong absorption bands in the UV-vis spectrum due to its conjugated π-system, which is influenced by the electron-withdrawing effects of both the chlorine and nitro groups.
One area where 2-chloro-3-nitrothiophene has shown promise is in electrochemistry. Studies have demonstrated that this compound can serve as an effective building block for designing redox-active materials, particularly for applications in energy storage devices such as supercapacitors and batteries. The combination of sulfur's inherent electrochemical activity and the electron-withdrawing substituents makes this compound an attractive candidate for such purposes.
Moreover, recent research has delved into the biological activity of 2-chloro-3-nitrothiophene, exploring its potential as a precursor for bioactive molecules. The compound's ability to undergo further functionalization allows for the creation of derivatives with specific biological properties, such as anti-inflammatory or antioxidant activities. These findings open new avenues for its application in pharmaceutical chemistry.
In conclusion, 2-chloro-3-nitrothiophene (CAS No. 5330-98-3) is a versatile compound with a rich structural framework that enables diverse chemical transformations. Its unique combination of substituents makes it an invaluable tool in organic synthesis, material science, and electrochemistry. As research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing modern chemistry.
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